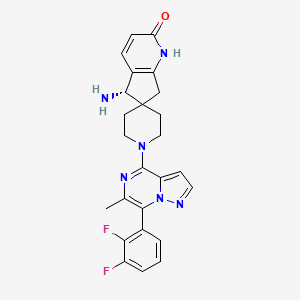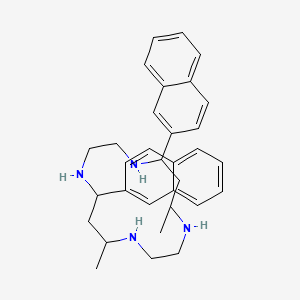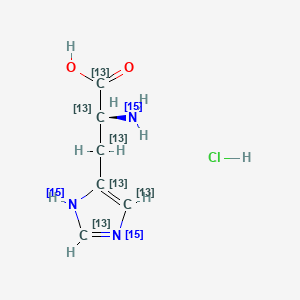
Shp2-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shp2-IN-16 is a small molecule inhibitor specifically designed to target the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has been identified as a promising therapeutic strategy for treating various cancers and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-16 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of this compound might include steps such as:
Formation of the core structure: This step involves the construction of the core scaffold of the molecule using appropriate starting materials and reagents.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s potency and selectivity.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the production process. Additionally, stringent quality control measures would be implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Shp2-IN-16 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions may introduce new functional groups that enhance the compound’s activity or selectivity .
Aplicaciones Científicas De Investigación
Shp2-IN-16 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of SHP2 in various cancers and to develop targeted therapies for cancer treatment
Signal transduction studies: The compound helps elucidate the signaling pathways regulated by SHP2 and its interactions with other proteins
Drug resistance research: This compound is used to investigate mechanisms of drug resistance in cancer cells and to develop strategies to overcome resistance
Immunotherapy: The compound is explored for its potential to enhance the efficacy of immune checkpoint inhibitors and other immunotherapies
Mecanismo De Acción
Shp2-IN-16 exerts its effects by specifically inhibiting the phosphatase activity of SHP2. SHP2 is involved in various signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways. By inhibiting SHP2, this compound disrupts these signaling cascades, leading to reduced cell proliferation, migration, and survival. The compound binds to the active site of SHP2, preventing its interaction with phosphorylated substrates and thereby blocking its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Several other SHP2 inhibitors have been developed, including:
SHP099: A selective SHP2 inhibitor with a different chemical structure.
RMC-4550: Another SHP2 inhibitor with potent anti-cancer activity.
TNO155: A SHP2 inhibitor currently in clinical trials for cancer treatment
Uniqueness of Shp2-IN-16
This compound is unique in its specific binding affinity and selectivity for SHP2. Compared to other inhibitors, this compound may offer improved potency and reduced off-target effects, making it a valuable tool for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C25H24F2N6O |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(5S)-5-amino-1'-[7-(2,3-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydro-1H-cyclopenta[b]pyridine-6,4'-piperidine]-2-one |
InChI |
InChI=1S/C25H24F2N6O/c1-14-22(16-3-2-4-17(26)21(16)27)33-19(7-10-29-33)24(30-14)32-11-8-25(9-12-32)13-18-15(23(25)28)5-6-20(34)31-18/h2-7,10,23H,8-9,11-13,28H2,1H3,(H,31,34)/t23-/m1/s1 |
Clave InChI |
YPAIQYUKPJORDA-HSZRJFAPSA-N |
SMILES isomérico |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F |
SMILES canónico |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)







